molecular formula C12H14ClNO2 B2612167 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one CAS No. 112960-61-9

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one

Cat. No.: B2612167
CAS No.: 112960-61-9
M. Wt: 239.7
InChI Key: ZNTBTPJHUYEBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves several steps. The synthetic route typically starts with the preparation of the azetidinone ring, followed by the introduction of the 2-chlorophenyl group and the methoxy substituent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and mechanisms of action.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:

    1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Known for its anticonvulsant properties.

    Indole derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-14(11(12)15)16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTBTPJHUYEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)OCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112960-61-9
Record name 1-[(2-chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.